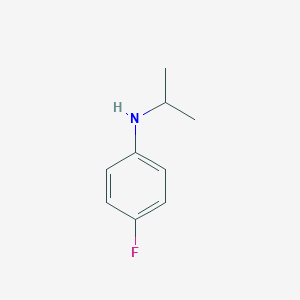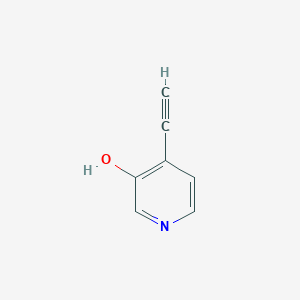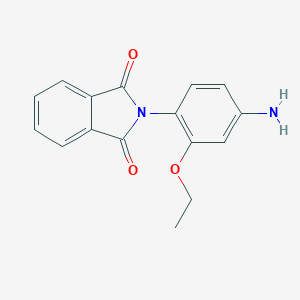
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione
Übersicht
Beschreibung
The compound “2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase , which is significant in the context of Alzheimer’s disease treatment .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with selected amino-containing compounds . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxyphenyl)isoindoline-1,3-dione” has been characterized by X-ray single-crystal diffraction . The compound crystallizes in the orthorhombic space group Pna21 with four molecules in the unit cell and one molecule in the asymmetric unit . The molecular structure is not planar .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been evaluated as potential inhibitors of acetylcholinesterase . The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Dopamine Receptor Modulation
This compound has been studied for its potential to modulate dopamine receptors, particularly the D2 receptor . Isoindolines, including this derivative, are important in the synthesis of bioactive molecules that could serve as antipsychotic agents or in the treatment of Parkinson’s disease. The compound’s affinity for dopamine receptors suggests its utility in developing treatments for neurological disorders.
Neurodegenerative Disease Research: Alzheimer’s Disease
Isoindoline derivatives have shown promise in inhibiting β-amyloid protein aggregation . This is particularly relevant in Alzheimer’s disease research, where the aggregation of β-amyloid proteins plays a significant role in the disease’s progression. The compound’s ability to interact with these proteins could lead to new therapeutic approaches.
Green Chemistry: Solventless Synthesis
The compound has been synthesized under solventless conditions, aligning with the principles of green chemistry . This approach minimizes the environmental impact of chemical synthesis and offers a more sustainable method for producing this and related compounds.
Cancer Research: Cell Viability Studies
Studies have indicated that the compound can affect cell viability, with a significant loss of viability observed at higher concentrations . This property is crucial in cancer research, where controlling cell growth and inducing apoptosis in cancer cells is a key objective.
Pharmacokinetics: Drug Development
The compound’s pharmacokinetic parameters have been evaluated to predict its behavior within the body . Understanding these parameters is essential for drug development, ensuring that potential medications have the desired absorption, distribution, metabolism, and excretion profiles.
Toxicology: QSAR Models
Quantitative structure-activity relationship (QSAR) models have been used to assess the compound’s toxicity . This analysis is vital for early-stage drug discovery, allowing researchers to predict the safety profile of new compounds before advancing to clinical trials.
Chemical Synthesis: Intermediate for Drug Development
Isoindoline derivatives, including this compound, are important intermediates in the synthesis of new drugs . Their versatility in chemical reactions makes them valuable for creating a variety of pharmacologically active molecules.
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibitors
Research has explored the potential of isoindoline derivatives as AChE inhibitors . These inhibitors are important in treating conditions like Alzheimer’s disease, where they can help increase the levels of acetylcholine in the brain and mitigate symptoms.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound is likely to affect the dopaminergic pathways in the brain due to its interaction with the dopamine receptor D2 . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.
Pharmacokinetics
Its interaction with the dopamine receptor d2 suggests that it is able to cross the blood-brain barrier
Result of Action
Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMBSOEQIOZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603906 | |
| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione | |
CAS RN |
106981-52-6 | |
| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


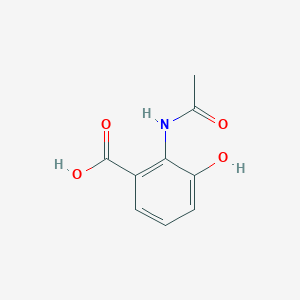
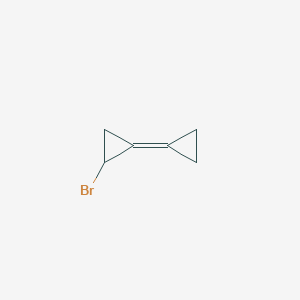
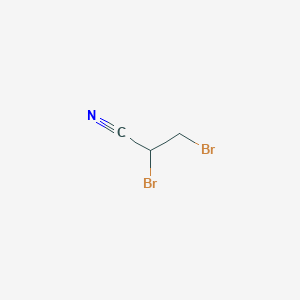
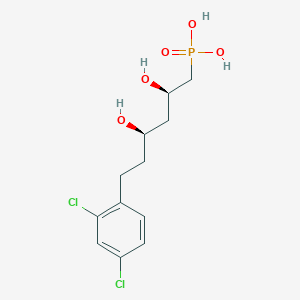
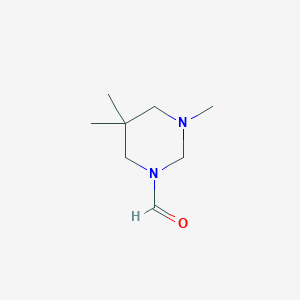

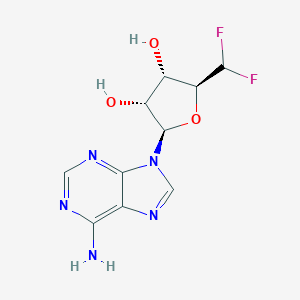
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)

